molecular formula C10H14O3 B13493869 2-Cyclohexene-1-carboxylic acid, 1-methyl-4-oxo-, ethyl ester

2-Cyclohexene-1-carboxylic acid, 1-methyl-4-oxo-, ethyl ester

Cat. No.: B13493869
M. Wt: 182.22 g/mol
InChI Key: CKDSTNLSYQLPRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in organic synthesis, it acts as a reagent that facilitates the formation of complex molecular structures through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h4,6H,3,5,7H2,1-2H3

InChI Key

CKDSTNLSYQLPRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)C=C1)C

Origin of Product

United States

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